![molecular formula C5H2Cl2OS B1351245 2,5-Dichlorothiophene-3-carbaldehyde CAS No. 61200-60-0](/img/structure/B1351245.png)
2,5-Dichlorothiophene-3-carbaldehyde
Overview
Description
2,5-Dichlorothiophene-3-carbaldehyde is a chemical compound used as a reactant in the preparation of insecticidal hydrazine derivatives . It is mainly used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorothiophene-3-carbaldehyde can be represented by the formula C5H2Cl2OS . More detailed structural information can be obtained from databases like PubChem .Scientific Research Applications
Synthesis of Pyrazole Derivatives
One of the significant applications of 2,5-Dichlorothiophene-3-carbaldehyde is in the synthesis of pyrazole derivatives . A new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .
Synthesis of Thiazole Derivatives
2,5-Dichlorothiophene-3-carbaldehyde is also used in the synthesis of thiazole derivatives . 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .
Antimicrobial Applications
The synthesized compounds from 2,5-Dichlorothiophene-3-carbaldehyde have shown antimicrobial properties . For instance, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .
Antioxidant Applications
The compounds synthesized from 2,5-Dichlorothiophene-3-carbaldehyde have also shown antioxidant properties . The most potent antioxidant activity was shown by compounds (2a) and (2e) with 95.2% and 96.3%, respectively .
Molecular Docking Studies
Molecular docking studies of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) were carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose . All synthesized compounds exhibited good affinity with (CYP51), notably, (3a) and (3b) compounds showed the highest affinity with the lowest binding energies .
Drug Development
The results from the molecular docking studies suggest that the compounds synthesized from 2,5-Dichlorothiophene-3-carbaldehyde could potentially be used in drug development . The high affinity of the compounds with CYP51 indicates their potential as drugs .
properties
IUPAC Name |
2,5-dichlorothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQASYUHZFSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383883 | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiophene-3-carbaldehyde | |
CAS RN |
61200-60-0 | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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